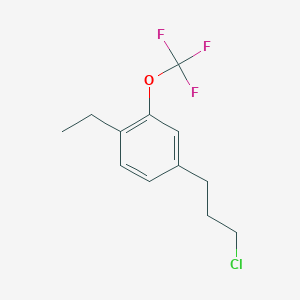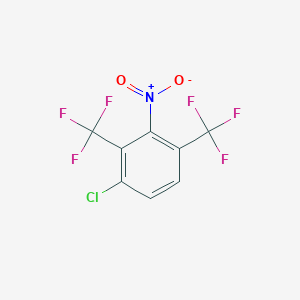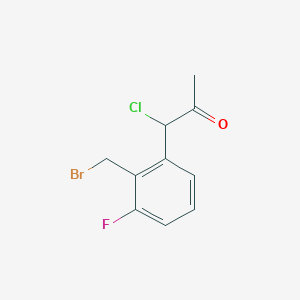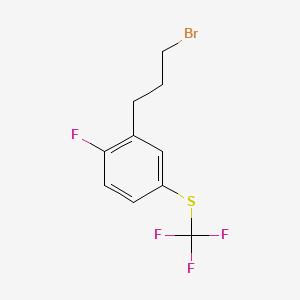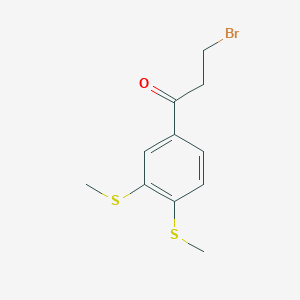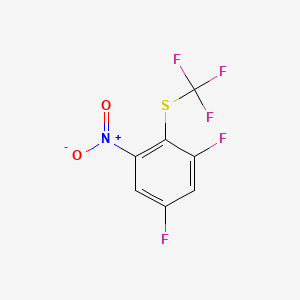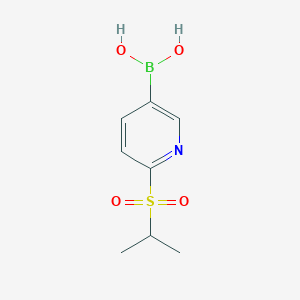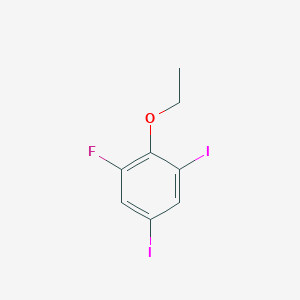
1,5-Diiodo-2-ethoxy-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diiodo-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7FIO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, ethoxy, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-ethoxy-3-fluorobenzene typically involves the iodination of 2-ethoxy-3-fluorobenzene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of tubular reactors for diazotization reactions, followed by iodination, can minimize side reactions and improve the stability of the intermediate compounds .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diiodo-2-ethoxy-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,5-dimethoxy-2-ethoxy-3-fluorobenzene.
Aplicaciones Científicas De Investigación
1,5-Diiodo-2-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Diiodo-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include electrophilic aromatic substitution, where the compound acts as an electrophile and forms covalent bonds with nucleophilic sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Diiodo-2-methoxy-3-fluorobenzene
- 1,5-Diiodo-2-ethoxy-4-fluorobenzene
- 1,5-Diiodo-2-ethoxy-3-chlorobenzene
Uniqueness
1,5-Diiodo-2-ethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The presence of both iodine and fluorine atoms on the benzene ring can enhance its electrophilic nature, making it a valuable intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C8H7FI2O |
|---|---|
Peso molecular |
391.95 g/mol |
Nombre IUPAC |
2-ethoxy-1-fluoro-3,5-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 |
Clave InChI |
WAYLFCCTEOOWRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1I)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


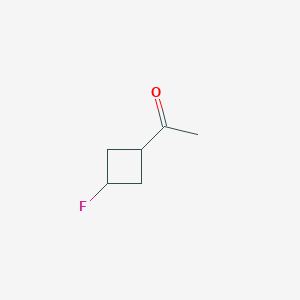
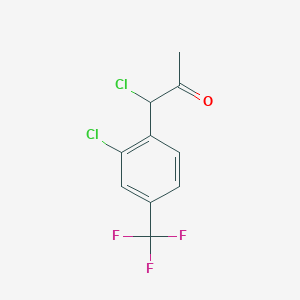

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B14046329.png)
![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B14046335.png)
